Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide
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Overview
Description
Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide is a chemical compound with the molecular formula C₁₄H₂₂N₄O₄ and a molecular weight of 310.349 g/mol It is known for its unique structure, which includes two pyrrolidine rings and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide typically involves the reaction of 1-methyl-5-oxo-2-pyrrolidineacetic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-oxo-2-pyrrolidineacetic acid: A precursor in the synthesis of Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide.
2-Pyrrolidineacetic acid, 1-methyl-5-oxo-, 2-[2-(1-methyl-5-oxo-2-pyrrolidinyl)acetyl]hydrazide: A structurally related compound with similar properties.
Uniqueness
This compound stands out due to its dual pyrrolidine rings and hydrazide group, which confer unique chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
81700-67-6 |
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Molecular Formula |
C14H22N4O4 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-(1-methyl-5-oxopyrrolidin-2-yl)-N'-[2-(1-methyl-5-oxopyrrolidin-2-yl)acetyl]acetohydrazide |
InChI |
InChI=1S/C14H22N4O4/c1-17-9(3-5-13(17)21)7-11(19)15-16-12(20)8-10-4-6-14(22)18(10)2/h9-10H,3-8H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
KJIDTOTZIZMKSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=O)CC(=O)NNC(=O)CC2CCC(=O)N2C |
Origin of Product |
United States |
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